N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a methoxybenzylidene group, and a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound and a thiol under acidic or basic conditions.
Introduction of the Methoxybenzylidene Group: This step involves the condensation of the thiazolidinone intermediate with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide.
Attachment of the Dimethylaminoethyl Side Chain: This final step can be carried out by reacting the intermediate with N,N-dimethylethylenediamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methoxybenzylidene group can be reduced to the corresponding methoxybenzyl group.
Substitution: The dimethylaminoethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methoxybenzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activities.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structural features may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazolidinone ring and the methoxybenzylidene group could play crucial roles in these interactions, potentially affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]acrylamide: Similar in having a dimethylaminoethyl side chain but differs in the core structure.
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Shares the dimethylaminoethyl group but has a naphthalimide core.
Uniqueness
N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is unique due to its combination of a thiazolidinone ring, a methoxybenzylidene group, and a dimethylam
Properties
Molecular Formula |
C17H21N3O3S2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C17H21N3O3S2/c1-19(2)9-8-18-15(21)11-20-16(22)14(25-17(20)24)10-12-6-4-5-7-13(12)23-3/h4-7,10H,8-9,11H2,1-3H3,(H,18,21)/b14-10- |
InChI Key |
LQWZNORLICNNBW-UVTDQMKNSA-N |
Isomeric SMILES |
CN(C)CCNC(=O)CN1C(=O)/C(=C/C2=CC=CC=C2OC)/SC1=S |
Canonical SMILES |
CN(C)CCNC(=O)CN1C(=O)C(=CC2=CC=CC=C2OC)SC1=S |
Origin of Product |
United States |
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